molecular formula C9H9NO3S B2771894 5-Methyl-3-(thiophen-2-yl)-4,5-dihydroisoxazole-5-carboxylic acid CAS No. 1326813-29-9

5-Methyl-3-(thiophen-2-yl)-4,5-dihydroisoxazole-5-carboxylic acid

Cat. No. B2771894
CAS RN: 1326813-29-9
M. Wt: 211.24
InChI Key: YXYZOOYAJWPNSW-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . Isoxazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They are used to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules . Imidazole, a similar compound to isoxazole, was first synthesized by glyoxal and ammonia .


Molecular Structure Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .


Chemical Reactions Analysis

Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions .


Physical And Chemical Properties Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Biological Activities

Compounds structurally related to 5-Methyl-3-(thiophen-2-yl)-4,5-dihydroisoxazole-5-carboxylic acid have been synthesized and evaluated for their biological activities. For instance, novel compounds incorporating thiophene and benzimidazole or 1,2,4-triazole moieties have been synthesized and shown to exhibit promising antibacterial and antifungal activities, highlighting the potential utility of thiophene-containing compounds in the development of new antimicrobial agents (Mabkhot et al., 2017).

Antitumor Agents

Several studies have focused on the synthesis of thiophene derivatives as potent anti-tumor agents. For example, 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes were synthesized and evaluated for their anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines, with some compounds showing promising activities (Gomha et al., 2016).

Antimicrobial Evaluation

Novel di-triazoles and 4-Arylidene Amino 4,5 Dihydro-1H-[1,2,4] triazole-5-one derivatives have been synthesized and evaluated for their antimicrobial activities. This research provides insights into the potential application of such compounds in addressing microbial resistance (Ünver et al., 2008).

Corrosion Inhibition

Additionally, derivatives of isoxazole and thiophene have been investigated for their corrosion inhibition properties, demonstrating the chemical versatility and applicability of these compounds in industrial applications (Ammal et al., 2018).

Mechanism of Action

While the specific mechanism of action for “5-Methyl-3-(thiophen-2-yl)-4,5-dihydroisoxazole-5-carboxylic acid” is not available, it’s worth noting that thiophene and its derivatives have been proven to be effectual drugs in present respective disease scenarios . They are remarkably effective compounds both with respect to their biological and physiological functions .

Future Directions

Thiophene and its substituted derivatives are attracting great interest in industry as well as academia . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

5-methyl-3-thiophen-2-yl-4H-1,2-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c1-9(8(11)12)5-6(10-13-9)7-3-2-4-14-7/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYZOOYAJWPNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO1)C2=CC=CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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